molecular formula C17H28N2O4 B13820095 Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate CAS No. 36853-15-3

Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate

Cat. No.: B13820095
CAS No.: 36853-15-3
M. Wt: 324.4 g/mol
InChI Key: WUWPMNXFQYGPBW-UHFFFAOYSA-N
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Description

Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate is a pyridine-based derivative featuring an ethyl carboxylate moiety at the 3-position, methyl groups at the 2- and 4-positions, and a 3-(diethylamino)-2-hydroxypropoxy substituent at the 6-position. This compound’s structural complexity arises from its multifunctional design, combining a pyridine core with polar (hydroxy, diethylamino) and lipophilic (methyl, ethyl ester) groups.

Properties

CAS No.

36853-15-3

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C17H28N2O4/c1-6-19(7-2)10-14(20)11-23-15-9-12(4)16(13(5)18-15)17(21)22-8-3/h9,14,20H,6-8,10-11H2,1-5H3

InChI Key

WUWPMNXFQYGPBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(COC1=NC(=C(C(=C1)C)C(=O)OCC)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester involves multiple steps, starting from the basic nicotinic acid structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nicotinic acid,6-(3-diethylamino-2-hydroxypropoxy)-2,4-dimethyl-,ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related ethyl carboxylate derivatives and heterocyclic analogs, focusing on structural features, synthesis methods, and functional group implications.

Structural Analogues and Heterocyclic Variations

Compound Name Core Heterocycle Key Substituents Synthesis Method Notable Functional Groups
Target Compound Pyridine 6-[3-(diethylamino)-2-hydroxypropoxy], 2,4-Me Not specified in evidence Diethylamino, hydroxypropoxy, ethyl ester
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Pyridine/Pyrrole Trifluoromethyl, cyano, methyl General Procedure E (unspecified) Trifluoromethyl (electron-withdrawing), cyano
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran Amino, hydroxy, cyano, phenyl Reflux in 1,4-dioxane with triethylamine Cyano, amino (hydrogen-bonding motifs)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietane, methyl, thioether Reaction with 2-chloromethylthiirane Thietane (sulfur-containing), thioether

Key Observations:

  • Heterocyclic Core: The pyridine ring in the target compound contrasts with pyran , pyrimidine , and pyrrole cores in analogs. Pyridine’s aromaticity and basicity may enhance stability and intermolecular interactions compared to pyrrole’s aromatic but less basic nature or pyran’s oxygen-containing ring.

Research Implications and Limitations

  • Data Gaps: Absence of specific synthesis, yield, or bioactivity data for the target compound limits direct comparisons. Further studies should prioritize experimental characterization of its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.

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